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Compound of Interest

Compound Name: 5-Deoxy-D-ribo-hexose

Cat. No.: B15487374 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics

and synthetic pathways related to 5-Deoxy-D-ribo-hexose. Due to the limited availability of

direct spectroscopic data for this specific compound, this document presents representative

data from structurally similar deoxy sugars to offer valuable insights for researchers in the field.

The guide details generalized experimental protocols for acquiring Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data applicable to

deoxyhexoses. Furthermore, it visualizes key chemical and biochemical pathways involving

related deoxy sugars.

Spectroscopic Data Analysis
Precise structural elucidation of carbohydrate derivatives is paramount in drug development

and glycobiology. While specific datasets for 5-Deoxy-D-ribo-hexose are not readily available

in public literature, the following tables summarize typical spectroscopic data for analogous 6-

deoxyhexoses. These data serve as a valuable reference for predicting the spectral

characteristics of 5-Deoxy-D-ribo-hexose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of

monosaccharides in solution. The chemical shifts (δ) and coupling constants (J) provide

detailed information about the configuration and conformation of the sugar ring. The following
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table presents representative ¹H and ¹³C NMR data for 6-deoxy-D-altrose, a structural isomer of

5-Deoxy-D-ribo-hexose. The data reflects the presence of multiple anomeric and ring forms in

solution.[1]

Table 1: Representative NMR Data for 6-Deoxy-D-altrose in D₂O[1]

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)

H-1 (α-pyranose) ~5.1 ~94.5

H-1 (β-pyranose) ~4.6 ~95.96

H-1 (α-furanose) ~5.2 ~97.83

H-1 (β-furanose) ~5.3 ~103.83

H-2 - H-5 3.4 - 4.2 68.0 - 75.0

H-6 (CH₃) 1.2 - 1.3 18.82 - 20.24

Note: The chemical shifts for ring protons (H-2 to H-5) and carbons (C-2 to C-5) are complex

and overlapping due to the presence of multiple isomers. 2D NMR techniques are typically

required for full assignment.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For

carbohydrates, the IR spectrum is dominated by strong absorptions from hydroxyl (O-H) and

carbon-oxygen (C-O) bonds. The "fingerprint region" (below 1500 cm⁻¹) is unique to each

molecule and can be used for identification.

Table 2: Typical IR Absorption Bands for Deoxy Sugars
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3600 - 3200 (broad) O-H stretching Hydroxyl groups

3000 - 2800 C-H stretching CH, CH₂, CH₃ groups

~1735 (if acetylated) C=O stretching Ester carbonyl

1450 - 1200 C-H bending, C-O-H bending Various

1200 - 950 C-O stretching, C-C stretching "Fingerprint Region"

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

molecule, aiding in its identification and structural analysis. For carbohydrates, soft ionization

techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization

(MALDI) are commonly used to prevent extensive fragmentation of the parent molecule.

Table 3: Expected Mass Spectrometry Data for 5-Deoxy-D-ribo-hexose

Parameter Expected Value

Molecular Formula C₆H₁₂O₅

Molecular Weight 164.16 g/mol

Ionization Mode Positive or Negative Ion ESI or MALDI

Common Adducts (Positive) [M+Na]⁺, [M+K]⁺

Common Adducts (Negative) [M-H]⁻, [M+Cl]⁻

Fragmentation
Cleavage of glycosidic bonds and cross-ring

cleavages are typical for carbohydrates.[2][3]

Experimental Protocols
The following sections provide detailed, generalized methodologies for the spectroscopic

analysis of deoxy sugars.
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NMR Spectroscopy Protocol for Monosaccharides
This protocol outlines the steps for acquiring high-resolution 1D and 2D NMR spectra of a

deoxy sugar sample.

Sample Preparation:

Dissolve 5-10 mg of the carbohydrate sample in 0.5-0.6 mL of high-purity deuterated

solvent (e.g., D₂O, DMSO-d₆).

For exchangeable protons (hydroxyl groups), spectra can be recorded in a mixture of

H₂O/D₂O (e.g., 9:1) or a non-aqueous solvent like DMSO-d₆.[4]

Add a small amount of an internal standard (e.g., TSP, TMSP) for chemical shift

referencing.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup:

Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.[5]

Tune and match the probe for the desired nuclei (¹H, ¹³C).

Shim the magnetic field to achieve high homogeneity and resolution.

Data Acquisition:

¹H NMR: Acquire a 1D proton spectrum. Use solvent suppression techniques if necessary

(e.g., presaturation, WATERGATE).[4]

¹³C NMR: Acquire a 1D carbon spectrum with proton decoupling.

2D NMR:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within

the sugar ring.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their

directly attached carbons.[6]

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon

correlations, useful for assigning quaternary carbons and linkages.

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system

(i.e., all protons of a single monosaccharide residue).[4][6]

Data Processing and Analysis:

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

Integrate the signals in the ¹H spectrum to determine the relative ratios of different

anomers or isomers.

Analyze the coupling constants in the ¹H and COSY spectra to determine the

stereochemistry of the protons.

Use the 2D correlation spectra to assign all ¹H and ¹³C chemical shifts.

IR Spectroscopy Protocol for Monosaccharides
This protocol describes the use of Attenuated Total Reflectance (ATR) Fourier Transform

Infrared (FT-IR) spectroscopy for analyzing a solid carbohydrate sample.[7]

Sample Preparation:

Ensure the carbohydrate sample is dry and free of solvent.

Place a small amount of the powdered sample directly onto the ATR crystal.

Instrument Setup:

Use an FT-IR spectrometer equipped with an ATR accessory.

Record a background spectrum of the clean, empty ATR crystal.

Data Acquisition:
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Apply pressure to ensure good contact between the sample and the ATR crystal.

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing and Analysis:

Perform a background subtraction using the previously recorded background spectrum.

Identify the characteristic absorption bands corresponding to the functional groups present

in the molecule (e.g., O-H, C-H, C-O).

Compare the fingerprint region to reference spectra for identification.

Mass Spectrometry Protocol for Monosaccharides
This protocol outlines a general procedure for the analysis of a deoxy sugar using ESI-MS.[3]

Sample Preparation:

Dissolve a small amount of the carbohydrate sample (e.g., 1 mg/mL) in a suitable solvent

system, typically a mixture of water and an organic solvent like acetonitrile or methanol.

The addition of a small amount of salt (e.g., sodium acetate) can enhance the formation of

specific adducts ([M+Na]⁺) for improved detection in positive ion mode.[3]

Instrument Setup:

Use an ESI mass spectrometer (e.g., Q-TOF, Orbitrap) for high-resolution mass analysis.

Calibrate the instrument using a standard calibration mixture to ensure high mass

accuracy.

Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature)

for the analyte.

Data Acquisition:
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Infuse the sample solution into the ESI source at a constant flow rate.

Acquire the mass spectrum in either positive or negative ion mode over a relevant m/z

range.

For structural elucidation, perform tandem MS (MS/MS) experiments. Select the precursor

ion of interest (e.g., [M+Na]⁺) and subject it to collision-induced dissociation (CID) to

generate fragment ions.[8]

Data Processing and Analysis:

Determine the accurate mass of the molecular ion to confirm the elemental composition.

Analyze the fragmentation pattern from the MS/MS spectrum to deduce structural

information, such as the location of the deoxy position and the ring size.

Visualized Pathways and Workflows
The following diagrams, created using the DOT language, illustrate relevant synthetic and

biosynthetic pathways for deoxy sugars.

Synthesis of a 5-Deoxy-D-ribofuranose Derivative
This diagram illustrates a synthetic route towards 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose

starting from D-ribose. This multi-step synthesis involves protection, activation of the primary

hydroxyl group, deoxygenation, and finally, acetylation.[9][10]
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Caption: Synthetic pathway for a 5-deoxy-D-ribofuranose derivative.

Biosynthesis of 5-Chloro-5-Deoxy-d-Ribose
This diagram illustrates the initial steps in the biosynthesis of chloroethylmalonyl-CoA, which

involves the enzymatic conversion of 5-chloro-5-deoxy-d-ribose. This pathway is relevant to the

production of the proteasome inhibitor salinosporamide A.[11]
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Caption: Biosynthetic pathway involving 5-chloro-5-deoxy-d-ribose.

General Analytical Workflow for Carbohydrate Analysis
This diagram outlines a typical workflow for the structural analysis of an unknown carbohydrate,

integrating various spectroscopic and chromatographic techniques.
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Caption: Analytical workflow for carbohydrate structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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